Flunarizina clorhidrato

Descripción general

Descripción

Flunarizina dihidrocloruro es un bloqueador selectivo de la entrada de calcio con propiedades de unión a calmodulina y actividad de bloqueo de la histamina H1. Se utiliza principalmente en la profilaxis de la migraña, la enfermedad vascular periférica oclusiva, el vértigo de origen central y periférico, y como adyuvante en el tratamiento de la epilepsia .

Aplicaciones Científicas De Investigación

El dihidrocloruro de flunarizina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de bloqueadores de los canales de calcio y sus interacciones con varios receptores.

Biología: Se investiga por sus efectos sobre la homeostasis del calcio celular y sus potenciales propiedades neuroprotectoras.

Medicina: Se estudia ampliamente por su eficacia en la prevención de la migraña, el tratamiento del vértigo y como terapia adyuvante en la epilepsia.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los canales de calcio y las vías relacionadas

Mecanismo De Acción

El dihidrocloruro de flunarizina ejerce sus efectos inhibiendo la entrada de calcio extracelular a través de los poros de la membrana miocárdica y vascular. Esta inhibición disminuye los niveles de calcio intracelular, lo que provoca la relajación de las células del músculo liso, la dilatación de las arterias coronarias y sistémicas y la reducción de la resistencia periférica. Además, la flunarizina se une a la calmodulina y bloquea los receptores de histamina H1, lo que contribuye a sus efectos terapéuticos .

Análisis Bioquímico

Biochemical Properties

Flunarizine hydrochloride plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels. The reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Flunarizine hydrochloride interacts with calmodulin, a calcium-binding messenger protein, and histamine H1 receptors, blocking their activity .

Cellular Effects

Flunarizine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium entry, flunarizine hydrochloride reduces the contractility of smooth muscle cells, leading to vasodilation and increased oxygen delivery to tissues . This compound also affects neuronal cells by stabilizing their membranes and reducing excitability, which is beneficial in conditions like epilepsy and migraine .

Molecular Mechanism

The mechanism of action of flunarizine hydrochloride involves its binding interactions with calcium channels, calmodulin, and histamine H1 receptors. By inhibiting the influx of extracellular calcium, flunarizine hydrochloride reduces intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . This compound also binds to calmodulin, preventing its interaction with calcium and thereby modulating various calcium-dependent cellular processes . Additionally, flunarizine hydrochloride blocks histamine H1 receptors, reducing their activity and contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flunarizine hydrochloride change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that flunarizine hydrochloride maintains its stability under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to flunarizine hydrochloride has been observed to result in sustained vasodilation and reduced neuronal excitability, which are beneficial for conditions like migraine and epilepsy .

Dosage Effects in Animal Models

The effects of flunarizine hydrochloride vary with different dosages in animal models. At lower doses, flunarizine hydrochloride effectively reduces calcium influx and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential neurotoxicity . Threshold effects have been observed, where the therapeutic benefits of flunarizine hydrochloride are maximized at specific dosage ranges .

Metabolic Pathways

Flunarizine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate calcium homeostasis and cellular signaling. This compound affects metabolic flux by modulating the activity of calcium-dependent enzymes and altering metabolite levels . Flunarizine hydrochloride’s interaction with calmodulin and histamine H1 receptors also influences metabolic pathways related to smooth muscle contraction and neuronal excitability .

Transport and Distribution

Flunarizine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with calcium channels, calmodulin, and histamine H1 receptors . Flunarizine hydrochloride’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells to exert its calcium-blocking and vasodilatory actions .

Subcellular Localization

The subcellular localization of flunarizine hydrochloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Flunarizine hydrochloride’s localization within smooth muscle cells and neuronal cells allows it to effectively inhibit calcium influx and modulate cellular processes . The precise subcellular distribution of flunarizine hydrochloride is critical for its therapeutic efficacy in conditions like migraine and epilepsy .

Métodos De Preparación

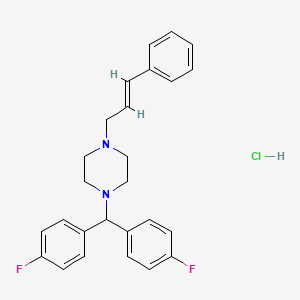

Rutas sintéticas y condiciones de reacción

El dihidrocloruro de flunarizina se sintetiza mediante un proceso de varios pasos que implica la reacción de 1-bencil-4-piperidona con cloruro de 4-fluorobencilo para formar 1-(4-fluorobencil)-4-piperidona. Este intermedio se hace reaccionar entonces con cloruro de cinamilo en presencia de una base para producir flunarizina. El paso final implica la conversión de flunarizina a su forma de sal dihidrocloruro mediante el tratamiento con ácido clorhídrico .

Métodos de producción industrial

La producción industrial de dihidrocloruro de flunarizina normalmente implica la síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de flunarizina experimenta varias reacciones químicas, incluyendo:

Oxidación: La flunarizina puede oxidarse para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir la flunarizina en sus formas reducidas.

Sustitución: La flunarizina puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piperazina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de flunarizina reducidos y compuestos de piperazina sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Verapamilo: Otro bloqueador de los canales de calcio utilizado para indicaciones similares pero con una estructura química y un mecanismo de acción diferentes.

Diltiazem: Un bloqueador de los canales de calcio con un espectro más amplio de aplicaciones cardiovasculares.

Nifedipina: Se utiliza principalmente para la hipertensión y la angina, con un perfil de unión diferente al de la flunarizina.

Singularidad

El dihidrocloruro de flunarizina es único debido a sus combinadas actividades de bloqueo de los canales de calcio, unión a calmodulina y bloqueo de la histamina H1. Este mecanismo multifacético lo hace particularmente eficaz en la profilaxis de la migraña y el tratamiento del vértigo, diferenciándolo de otros bloqueadores de los canales de calcio .

Propiedades

Número CAS |

30484-77-6 |

|---|---|

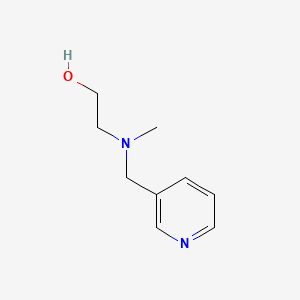

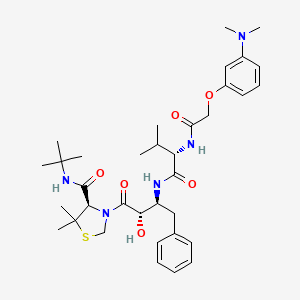

Fórmula molecular |

C26H27ClF2N2 |

Peso molecular |

441.0 g/mol |

Nombre IUPAC |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |

InChI |

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |

Clave InChI |

NFKPPSNTQMFDIW-KQGICBIGSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

SMILES isomérico |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

SMILES canónico |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

30484-77-6 27064-95-5 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

52468-60-7 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of flunarizine hydrochloride?

A1: Flunarizine hydrochloride is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.

Q2: How does flunarizine hydrochloride affect brain injury following intracerebral hemorrhage?

A2: Research suggests that flunarizine hydrochloride exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, flunarizine hydrochloride was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []

Q3: Does flunarizine hydrochloride impact the nitric oxide system in migraine models?

A3: Studies indicate that flunarizine hydrochloride might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with flunarizine hydrochloride, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between flunarizine hydrochloride and the NO system, which warrants further investigation.

Q4: What is the molecular formula and weight of flunarizine hydrochloride?

A4: The molecular formula of flunarizine hydrochloride is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.

Q5: Does food affect the pharmacokinetics of flunarizine hydrochloride?

A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of flunarizine hydrochloride. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering flunarizine hydrochloride to optimize its therapeutic efficacy.

Q6: Has flunarizine hydrochloride demonstrated efficacy in animal models of migraine?

A6: Yes, research suggests that flunarizine hydrochloride shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after flunarizine hydrochloride administration. [, ] This finding supports the use of flunarizine hydrochloride as a prophylactic treatment for migraine.

Q7: Are there any strategies to enhance the delivery of flunarizine hydrochloride to the brain?

A7: Due to the low oral bioavailability of flunarizine hydrochloride, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []

Q8: Which analytical techniques are commonly employed for the quantification of flunarizine hydrochloride?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying flunarizine hydrochloride in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.